N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
説明
特性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-10-7-12(19-25-10)16-18-15(26-20-16)9-17-27(21,22)11-3-4-13-14(8-11)24-6-2-5-23-13/h3-4,7-8,17H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZNJMQCISZBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing sulfonamide, isoxazole, or oxadiazole moieties. Below is a detailed analysis:
N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamides
These derivatives (e.g., 11a in ) feature a benzo[d]isoxazole core substituted with ethyl and sulfonamide groups. Key differences include:
- Substituents : The ethyl group in 11a vs. the 5-methylisoxazol-3-yl group in the target compound may influence solubility and target selectivity.
- Synthesis : Both compounds utilize sulfonyl chloride coupling (e.g., pyridine/DCM conditions), but the target compound requires additional steps to construct the oxadiazole ring .
Hypothetical Pharmacological Comparison :
Thiazolidinone and Thiazole-Based Sulfonamides
Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () and thiazole-containing derivatives () differ in heterocyclic core but share sulfonamide functionality:
- Heterocycle Impact: Thiazolidinones and thiazoles are more electron-rich than oxadiazoles, which may reduce metabolic stability but improve solubility.
- Synthetic Routes : Thiazole derivatives often employ carbodiimide-mediated couplings (e.g., EDC/HOBt), contrasting with the oxadiazole-forming cyclization steps in the target compound .
Key Structural Contrasts :
- The benzodioxepine ring in the target compound provides conformational rigidity absent in linear thiazole derivatives.
- The oxadiazole-isoxazole system may enhance π-π stacking interactions in enzyme binding compared to thiazolidinones .
Benzo-Fused Oxadiazole Derivatives
- Bioactivity : Such compounds often exhibit antimicrobial or anti-inflammatory properties, suggesting the target compound may share overlapping targets.
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Basic Research Question
Optimizing synthesis requires careful control of reaction conditions. Key steps include:
- Temperature and pH adjustments : Microwave-assisted synthesis or refluxing can enhance reaction efficiency by reducing side products .
- Multi-step purification : Chromatography (e.g., column or HPLC) and recrystallization in solvents like ethanol or dimethylformamide improve purity .
- Real-time monitoring : Techniques like thin-layer chromatography (TLC) or in-situ NMR can track intermediate formation .
What analytical techniques are critical for confirming the compound’s structural integrity?
Basic Research Question
Structural validation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide, oxadiazole) and confirms regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the benzo-dioxepine and oxadiazole moieties .
How should researchers design experiments to investigate the compound’s biological activity against specific enzymes?
Advanced Research Question
Methodologies include:
- Enzyme kinetics assays : Measure inhibition constants (Ki) using fluorogenic substrates or colorimetric assays (e.g., carbonic anhydrase inhibition) .
- Molecular docking simulations : Predict binding modes with targets like kinases or proteases using software such as AutoDock or Schrödinger .
- In vitro cytotoxicity screening : Use cell lines (e.g., HeLa or HEK293) to assess IC50 values and selectivity indices .
How can discrepancies in reported biological activities of derivatives be resolved?
Advanced Research Question
Address contradictions through:
- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methylisoxazole vs. chloro groups) and correlate with activity .
- Batch-to-batch reproducibility checks : Ensure consistent synthetic protocols and purity standards .
- Meta-analysis of published data : Identify confounding factors (e.g., assay conditions, solvent effects) using statistical tools like ANOVA .
What strategies assess the environmental impact and degradation pathways of this compound?
Advanced Research Question
Environmental studies require:
- Fate analysis : Track abiotic degradation (hydrolysis, photolysis) under varying pH/UV conditions .
- Ecotoxicology assays : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
- Metabolite identification : LC-MS/MS detects transformation products in soil or water matrices .
What key functional groups influence the compound’s chemical reactivity?
Basic Research Question
Critical groups include:
- Sulfonamide (-SO2NH-) : Participates in hydrogen bonding and enzyme inhibition .
- 1,2,4-Oxadiazole ring : Stabilizes charge transfer interactions and resists hydrolysis under acidic conditions .
- Benzo[b][1,4]dioxepine : Enhances lipophilicity, impacting membrane permeability .
How can computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
Approaches involve:
- Molecular dynamics (MD) simulations : Simulate binding stability over time (e.g., GROMACS software) .
- Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bond acceptors) using tools like PharmaGist .
- ADMET prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .
What are common challenges in purifying this compound, and how can they be addressed?
Basic Research Question
Challenges and solutions:
- Low solubility : Optimize solvent mixtures (e.g., DMF/water gradients) .
- Byproduct contamination : Employ orthogonal purification methods (e.g., ion-exchange followed by size-exclusion chromatography) .
- Degradation during isolation : Use inert atmospheres (N2/Ar) and low-temperature processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
